molecular formula C14H25N3O4 B2378899 Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate CAS No. 2034341-88-1

Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2378899
CAS No.: 2034341-88-1
M. Wt: 299.371
InChI Key: YYWPFLIGDHSFNB-UHFFFAOYSA-N
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Description

Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring:

  • Piperidine core: A six-membered heterocyclic ring with one nitrogen atom.
  • Carbamate group: A methyl ester (-COOCH₃) at the 1-position of the piperidine ring.
  • Ureido substituent: At the 4-position, a methylene-linked ureido (-NH-C(=O)-NH-) group further substituted with a tetrahydrofuran-2-ylmethyl moiety.

The compound’s molecular formula is C₁₄H₂₇N₃O₄, yielding a molecular weight of 301.4 g/mol (calculated).

Properties

IUPAC Name

methyl 4-[(oxolan-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-20-14(19)17-6-4-11(5-7-17)9-15-13(18)16-10-12-3-2-8-21-12/h11-12H,2-10H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPFLIGDHSFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a ureido group, and a tetrahydrofuran moiety. The structural formula can be represented as follows:

  • Molecular Formula : C15H24N4O3
  • Molecular Weight : 304.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The ureido group is known to facilitate binding to enzymes and receptors, which can modulate their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise as enzyme inhibitors in studies targeting tuberculosis and other diseases .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, the introduction of different functional groups can enhance potency against specific targets while reducing toxicity .

ModificationEffect on Activity
Ureido GroupIncreases binding affinity to target enzymes
Tetrahydrofuran MoietyEnhances solubility and bioavailability

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated the efficacy of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on the MenA enzyme, crucial for mycobacterial survival .
  • Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The findings suggested that it could induce apoptosis in certain cancer types, indicating potential as an anticancer agent.
  • Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, with observed modulation of serotonin and dopamine pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares functional similarities with ureido-containing analogs reported in the literature, such as those from Molecules (2013) . Key differences include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Notable Features
Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate (Target) C₁₄H₂₇N₃O₄ 301.4 Tetrahydrofuran-2-ylmethyl, piperidine, methyl carbamate N/R Hybrid aliphatic/heterocyclic design; moderate polarity
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) C₂₆H₂₈F₃N₅O₃S 548.2 Trifluoromethylphenyl, thiazole, piperazine, ethyl acetate 93.4 Aromatic trifluoromethyl group; high yield; thiazole for π-π interactions
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₄H₂₅ClN₅O₃S 514.2 3-Chlorophenyl, thiazole, piperazine, ethyl acetate 89.1 Chlorine substituent for lipophilicity; moderate yield

Key Observations :

  • Core Heterocycles : The target compound employs a piperidine ring, whereas analogs like 10d and 10f use piperazine (two nitrogen atoms), enhancing hydrogen-bonding capacity.
  • Substituent Chemistry : The target’s tetrahydrofuran-2-ylmethyl group introduces an oxygen-rich, semi-polar moiety, contrasting with the aromatic (e.g., trifluoromethylphenyl, chlorophenyl) and thiazole groups in analogs.
  • Molecular Weight: The target compound is significantly smaller (~300 vs.

Physicochemical Properties

  • Solubility : The tetrahydrofuran group in the target compound likely enhances aqueous solubility compared to the lipophilic trifluoromethyl and chloroaryl groups in analogs .
  • logP (Predicted) :
    • Target: ~1.2 (moderate polarity due to tetrahydrofuran and carbamate).
    • 10d: ~3.5 (high lipophilicity from trifluoromethyl and thiazole).
  • Synthetic Efficiency : Analogs 10d–10f exhibit high yields (89–93%) via urea-forming reactions , suggesting similar efficiency for the target compound if analogous synthetic routes are used.

Methodological Considerations

  • Structural Characterization : Techniques such as ESI-MS (used for analogs in ) and X-ray crystallography (via programs like SHELX and ORTEP ) are critical for confirming the structure and stereochemistry of such compounds.

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